N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride typically involves the reaction of N-methyl-N-(4-methylphenyl)amine with thiophosgene (CSCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaled-up reaction vessels and more stringent controls to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted thiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different sulfur-containing products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and other hydrides.
Major Products Formed
Substituted Thiocarbamates: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and for the preparation of other sulfur-containing compounds.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of thiocarbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or modifying their function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenylthiocarbamoyl chloride
- N-Methyl-N-(4-chlorophenyl)thiocarbamoyl chloride
- N-Methyl-N-(4-methoxyphenyl)thiocarbamoyl chloride
Uniqueness
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthetic applications and research .
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)carbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c1-7-3-5-8(6-4-7)11(2)9(10)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXLOXGKBWRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374964 | |
Record name | N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55246-78-1 | |
Record name | N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55246-78-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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